molecular formula C16H12O6 B1599250 Kaempferol 5-methyl ether CAS No. 22044-80-0

Kaempferol 5-methyl ether

Cat. No.: B1599250
CAS No.: 22044-80-0
M. Wt: 300.26 g/mol
InChI Key: ZWWRUVANJRMPKX-UHFFFAOYSA-N
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Description

Kaempferol 5-methyl ether is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound’s chemical structure consists of a flavonoid backbone with a methyl group attached to the fifth position, enhancing its stability and bioactivity.

Mechanism of Action

Target of Action

Kaempferol, a flavonoid from which Kaempferol 5-methyl ether is derived, has been shown to interact with multiple targets. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has also been shown to interact with estrogen receptors, regulating the body’s estrogenic activity .

Mode of Action

Kaempferol’s mode of action is multifaceted. It has been shown to have anti-inflammatory and antioxidant potentials, which may help prevent DNA damage and inhibit the proliferation of cancerous cells . It also triggers apoptosis in cancerous cells and may inhibit the growth and relocation of these cells .

Biochemical Pathways

Kaempferol affects several biochemical pathways. It has been shown to reduce ROS metabolism, control the formation of ROS, and have anti-hemolytic effects on lipid peroxidation . It also has the potential to modify cell processes . In adipocytes, kaempferol downregulates the CCAAT enhancer binding protein (C/EBP) β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .

Pharmacokinetics

The pharmacokinetics of kaempferol have been studied both in vitro and in vivo. The lipophilicity of aglycone kaempferol facilitates its absorption by passive diffusion, but evidence suggests that it can also be absorbed by facilitated diffusion or active transport .

Result of Action

The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .

Action Environment

The action of kaempferol can be influenced by various environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus . Furthermore, the bioavailability and efficacy of kaempferol can be affected by factors such as economic context, agricultural dimensions, nutrition, pollution, social condition, and education of individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferol 5-methyl ether can be synthesized through several methods. One common approach involves the methylation of kaempferol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the extraction of kaempferol from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure kaempferol, which is then methylated to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Kaempferol 5-methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the flavonoid structure can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavonoid compounds with altered biological activities.

Scientific Research Applications

Kaempferol 5-methyl ether has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of flavonoids.

    Biology: The compound is investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: this compound is studied for its potential therapeutic effects in treating cancer, inflammation, and cardiovascular diseases.

    Industry: It is used in the development of nutraceuticals and functional foods due to its antioxidant properties.

Comparison with Similar Compounds

Kaempferol 5-methyl ether is compared with other similar flavonoid compounds such as:

    Kaempferol: The parent compound without the methyl group, which has similar but less potent biological activities.

    Quercetin: Another flavonoid with a similar structure but different substitution patterns, leading to distinct biological effects.

    Myricetin: A flavonoid with additional hydroxyl groups, resulting in different antioxidant and anti-inflammatory properties.

Uniqueness: this compound’s unique methylation at the fifth position enhances its stability and bioactivity compared to its non-methylated counterparts, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWRUVANJRMPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415757
Record name 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22044-80-0
Record name 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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